molecular formula C11H19NO B14037633 5-Methylbicyclo[3.3.1]nonane-1-carboxamide

5-Methylbicyclo[3.3.1]nonane-1-carboxamide

Cat. No.: B14037633
M. Wt: 181.27 g/mol
InChI Key: BVJUCQHGLBDEHY-UHFFFAOYSA-N
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Description

5-Methylbicyclo[3.3.1]nonane-1-carboxamide is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbicyclo[3.3.1]nonane-1-carboxamide typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds, followed by further functionalization to introduce the carboxamide group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction times and scalability. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Methylbicyclo[3.3.1]nonane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methylbicyclo[3.3.1]nonane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methylbicyclo[3.3.1]nonane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating biological pathways and influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide.

    9-Methoxy-9-methylbicyclo[3.3.1]nonane: A derivative with a methoxy group, used in different chemical contexts.

Uniqueness: 5-Methylbicyclo[3.3.1]nonane-1-carboxamide stands out due to its specific functional group (carboxamide), which imparts unique reactivity and stability. This makes it particularly valuable in medicinal chemistry for drug design and in material science for developing novel materials .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

5-methylbicyclo[3.3.1]nonane-1-carboxamide

InChI

InChI=1S/C11H19NO/c1-10-4-2-6-11(8-10,9(12)13)7-3-5-10/h2-8H2,1H3,(H2,12,13)

InChI Key

BVJUCQHGLBDEHY-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1)(CCC2)C(=O)N

Origin of Product

United States

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